Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate
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Overview
Description
Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-A]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazolo[1,5-A]pyrimidine core.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-A]pyrimidine compounds .
Scientific Research Applications
Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a CDK2 inhibitor, which could be useful in cancer treatment.
Medicine: Explored for its cytotoxic activities against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown similar cytotoxic activities.
Triazole-pyrimidine hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 2-(4-{[2-(3-chlorophenyl)-5-oxo-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-4-YL]methyl}benzamido)benzoate is unique due to its specific structural features and the combination of functional groups that confer its potent CDK2 inhibitory activity. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C28H23ClN4O4 |
---|---|
Molecular Weight |
515.0 g/mol |
IUPAC Name |
methyl 2-[[4-[[2-(3-chlorophenyl)-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4-yl]methyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C28H23ClN4O4/c1-37-28(36)22-7-2-3-8-23(22)30-27(35)19-11-9-18(10-12-19)17-32-25-16-24(20-5-4-6-21(29)15-20)31-33(25)14-13-26(32)34/h2-12,15-16H,13-14,17H2,1H3,(H,30,35) |
InChI Key |
SXVIXDJRGSFJRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C(=O)CCN4C3=CC(=N4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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